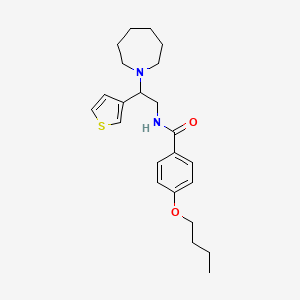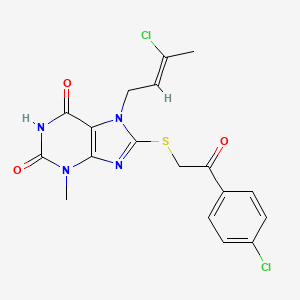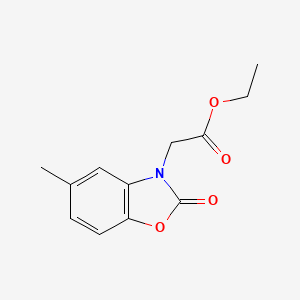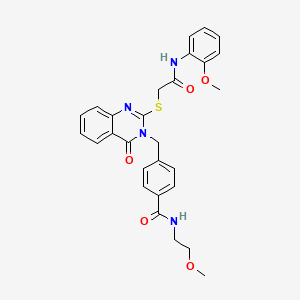
N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, and a quinazolinone. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone ring is a common feature in many pharmaceuticals and biologically active compounds. The presence of the thioether group might also influence the compound’s reactivity and biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could influence its solubility in water, while the quinazolinone ring could affect its stability .
科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions to explore their potential in medicinal chemistry. For instance, the synthesis and characterization of quinazoline derivatives have been researched for their potential as diuretic and antihypertensive agents, showcasing the structural versatility and pharmacological potential of these compounds (Rahman et al., 2014). Additionally, the facilitation of one-pot synthesis of substituted benzamides and aryl-quinazolinones emphasizes the chemical adaptability and utility of quinazoline frameworks in creating biologically active molecules (Mohebat et al., 2015).
Antimicrobial Activity
Quinazoline compounds have been evaluated for their antimicrobial properties, indicating their potential in addressing bacterial and fungal infections. Novel quinazolinone derivatives have shown promising results in antimicrobial activity studies, suggesting these compounds could contribute to developing new antimicrobial agents (Habib et al., 2013).
Anticonvulsant and Antimicrobial Activities
The exploration of quinazolinone derivatives extends into their anticonvulsant and antimicrobial activities. Synthesis of new thioxoquinazolinone derivatives and studying their anticonvulsant and antimicrobial activities contribute to the understanding of their therapeutic potential, potentially leading to the development of new treatments for convulsions and microbial infections (Rajasekaran et al., 2013).
Environment-Sensitive Fluorescent Ligands
The design and synthesis of environment-sensitive fluorescent ligands based on quinazoline structures, such as 1-arylpiperazine derivatives, highlight the compound's versatility. These ligands, with their high affinity for 5-HT1A receptors and notable fluorescence properties, demonstrate the chemical's utility in biological imaging and receptor localization, offering a tool for scientific research in neurobiology and pharmacology (Lacivita et al., 2009).
将来の方向性
特性
IUPAC Name |
4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-36-16-15-29-26(34)20-13-11-19(12-14-20)17-32-27(35)21-7-3-4-8-22(21)31-28(32)38-18-25(33)30-23-9-5-6-10-24(23)37-2/h3-14H,15-18H2,1-2H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFCTSFPXJJUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2667207.png)
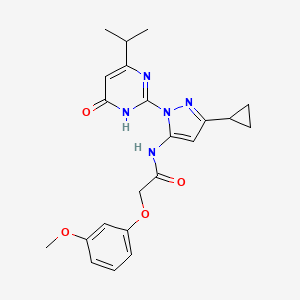
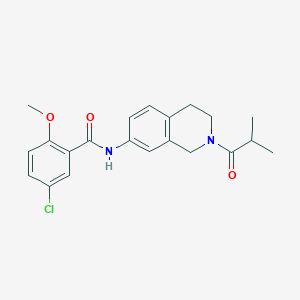
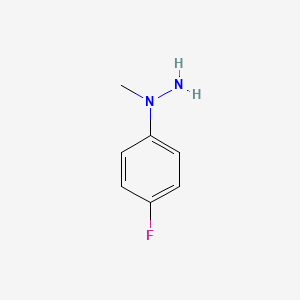
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
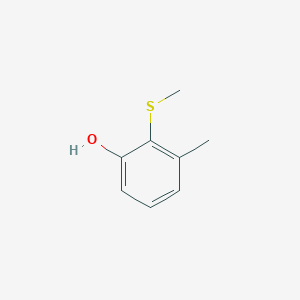
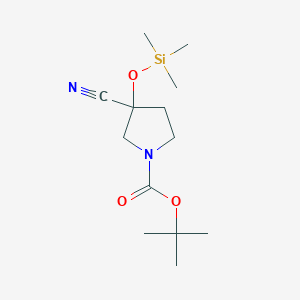
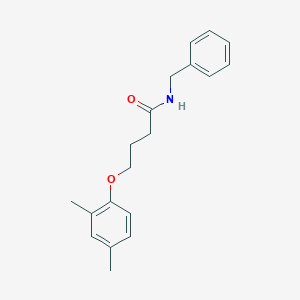
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
